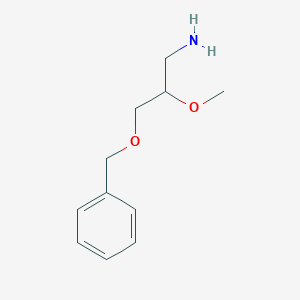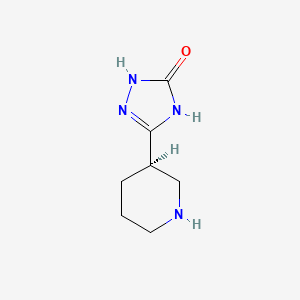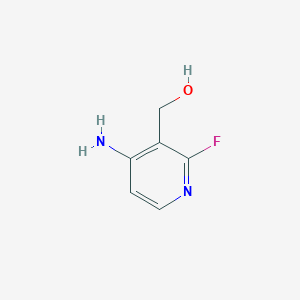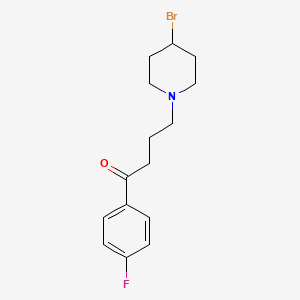
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one is a synthetic organic compound that belongs to the class of substituted piperidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one typically involves the following steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.
Bromination: The piperidine ring is then brominated using reagents such as N-bromosuccinimide (NBS) under controlled conditions.
Coupling with Fluorophenyl Butanone: The brominated piperidine is coupled with 4-fluorophenyl butanone using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring or the butanone moiety.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The bromine atom on the piperidine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while substitution could result in various substituted piperidines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, potentially as a ligand for receptors.
Medicine: Investigated for its potential therapeutic effects, possibly as a precursor to drugs targeting neurological conditions.
Industry: Used in the development of new materials or as a building block in chemical manufacturing.
作用机制
The mechanism of action of 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one would depend on its specific interactions with molecular targets. Typically, such compounds might interact with receptors or enzymes, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 4-(4-Chloropiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Methylpiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
- 4-(4-Hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one
Uniqueness
The presence of the bromine atom in 4-(4-Bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one makes it unique compared to its analogs. Bromine can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic properties.
属性
分子式 |
C15H19BrFNO |
|---|---|
分子量 |
328.22 g/mol |
IUPAC 名称 |
4-(4-bromopiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C15H19BrFNO/c16-13-7-10-18(11-8-13)9-1-2-15(19)12-3-5-14(17)6-4-12/h3-6,13H,1-2,7-11H2 |
InChI 键 |
BPYJNEABRNHJGW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1Br)CCCC(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




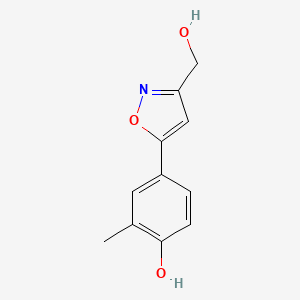


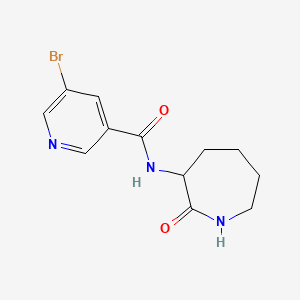
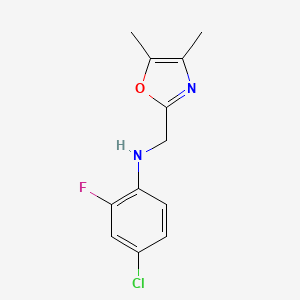
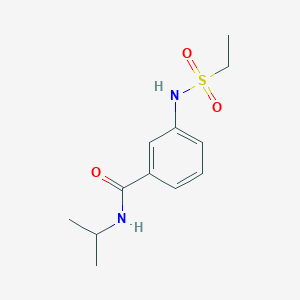
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide](/img/structure/B14915369.png)
